molecular formula C8H6N4 B8025629 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

Cat. No.: B8025629
M. Wt: 158.16 g/mol
InChI Key: SXSNODQCHOUZIL-UHFFFAOYSA-N
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Description

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its fused pyrrole and pyrimidine rings, with a methyl group at the 7th position and a cyano group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrimidine derivatives with pyrrole intermediates under controlled conditions. For instance, the reaction of 4,6-dichloropyrimidine with ethyl N-allylglycinate followed by cyclization using sodium methoxide can yield the desired pyrrolopyrimidine core .

Industrial Production Methods: Industrial production of this compound may employ microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile primarily involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound in the development of targeted therapies .

Properties

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-12-3-2-6-5-10-7(4-9)11-8(6)12/h2-3,5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSNODQCHOUZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CN=C(N=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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